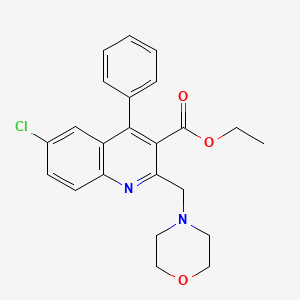

Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate

Description

Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate is a quinoline derivative characterized by a morpholinomethyl substituent at the 2-position, a chlorine atom at the 6-position, and a phenyl group at the 4-position. Quinoline scaffolds are widely explored in medicinal chemistry due to their diverse biological activities, including antimalarial, antitumor, and antimicrobial properties . The morpholinomethyl group introduces a polar, nitrogen-containing heterocycle, which may enhance solubility and influence binding interactions with biological targets.

Properties

Molecular Formula |

C23H23ClN2O3 |

|---|---|

Molecular Weight |

410.9 g/mol |

IUPAC Name |

ethyl 6-chloro-2-(morpholin-4-ylmethyl)-4-phenylquinoline-3-carboxylate |

InChI |

InChI=1S/C23H23ClN2O3/c1-2-29-23(27)22-20(15-26-10-12-28-13-11-26)25-19-9-8-17(24)14-18(19)21(22)16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3 |

InChI Key |

IAKNSJIOSHKDFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1CN3CCOCC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenyl group, chlorination, and finally, the addition of the morpholinomethyl and ethyl ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C19H16ClN O2

Molecular Weight : 325.8 g/mol

CAS Number : 1076198-16-7

The compound features a quinoline core, which is known for its biological activity, making it a candidate for drug development. The presence of the morpholinomethyl group enhances its solubility and biological activity.

Inhibition of Heat Shock Factor 1 Pathway

Research indicates that derivatives of quinoline, including ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate, act as inhibitors of the heat shock factor 1 (HSF1) pathway. This pathway is crucial in cellular stress responses and has implications in cancer biology. Compounds that inhibit HSF1 could potentially be developed into therapeutic agents for cancer treatment by inducing apoptosis in cancer cells while sparing normal cells .

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. This compound may exhibit activity against Plasmodium falciparum, the parasite responsible for malaria. Studies on related compounds have shown promising results in inhibiting the growth of malaria parasites, suggesting that this compound could be optimized for similar effects .

Medicinal Chemistry Insights

The structure of this compound allows for modifications that can enhance its pharmacokinetic properties. Research has focused on optimizing lipophilicity and solubility to improve bioavailability and efficacy in vivo. For instance, modifications to the quinoline scaffold have been shown to significantly enhance potency against malaria while maintaining favorable pharmacokinetic profiles .

Table: Summary of Case Studies on Quinoline Derivatives

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate with analogous quinoline derivatives:

*Calculated based on analogous structures.

Key Observations:

- Morpholinomethyl vs. Methyl/Chloromethyl: The morpholinomethyl group introduces a bulky, polar substituent compared to methyl or chloromethyl. This likely improves solubility but may reduce membrane permeability.

- Biological Activity: Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate exhibits antitubercular activity (MIC = 16 µg/mL) against Mtb H37Rv, attributed to gyrase inhibition . The morpholinomethyl analog’s activity remains unconfirmed but could differ due to altered binding interactions.

Crystallographic and Physicochemical Properties

- Crystal Packing: Derivatives like 1-{6-chloro-2-[(2-chloro-8-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone exhibit weak intramolecular C–H···O/N interactions and π–π stacking (3.766–3.798 Å), stabilizing the lattice . The morpholinomethyl analog may display similar packing but with additional hydrogen bonds from the morpholine oxygen.

- Solubility: The morpholine ring’s polarity likely enhances aqueous solubility compared to non-polar methyl or chloro substituents, critical for drug bioavailability.

Biological Activity

Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate (CAS: 126334-93-8) is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on various research findings.

Synthesis

The synthesis of this compound involves the condensation of ethyl acetoacetate with 5-chloro-2-aminobenzophenone in the presence of a catalyst under microwave irradiation. This method significantly reduces reaction time and improves yield compared to traditional methods. For example, using a microwave power level of 560 W resulted in a yield of 98% within just five minutes .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that compounds within the quinoline class often demonstrate antibacterial and antifungal activities. For instance, related compounds have been tested against various bacterial strains, including multidrug-resistant strains, showing promising inhibition zones .

Antiparasitic Potential

Research indicates that quinoline derivatives, including this compound, may possess antiparasitic activity. Quinoline-based compounds have been historically utilized in treating malaria, with some derivatives showing effectiveness against Plasmodium falciparum . This suggests potential for further investigation into the compound's efficacy against other parasitic infections.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the morpholinomethyl group is significant for enhancing solubility and bioavailability. The chloro substituent at the 6-position may also influence its interaction with biological targets, enhancing its potency against certain pathogens .

Case Studies and Research Findings

- Antibacterial Screening : In a study evaluating various quinoline derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to established antibiotics .

- Antiparasitic Efficacy : A derivative similar to this compound was reported as effective against multiple strains of Plasmodium, suggesting that modifications in the quinoline structure can lead to enhanced activity against malaria parasites .

- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines, indicating potential as anticancer agents .

Q & A

Q. What are the key synthetic strategies for introducing the morpholinomethyl group into quinoline derivatives?

The morpholinomethyl group can be introduced via nucleophilic substitution or Williamson ether synthesis. For example, in analogous quinoline systems, a chloromethyl intermediate (e.g., ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate) is reacted with morpholine under basic conditions (e.g., K₂CO₃ or KOtBu) in polar aprotic solvents like acetonitrile or THF. Optimization includes controlling reaction temperature (e.g., reflux at 343 K) and stoichiometry to avoid side reactions .

Q. How is the compound characterized using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) is employed to determine molecular geometry and intermolecular interactions. For structurally similar quinoline derivatives, monoclinic crystal systems (e.g., P2₁/n) with unit cell parameters (e.g., a = 8.3187 Å, b = 28.0038 Å, c = 11.2093 Å) are common. Weak intramolecular interactions (C–H⋯O/N) and π–π stacking (3.7–3.8 Å) stabilize the crystal lattice . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for data analysis .

Q. What spectroscopic methods validate the compound’s purity and structure?

- NMR : H and C NMR confirm substituent positions (e.g., morpholinomethyl protons at δ 2.5–3.5 ppm).

- Mass spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., m/z 531.41 for analogous C₃₀H₂₄Cl₂N₂O₃) .

- Elemental analysis : Matches experimental and theoretical C/H/N ratios (<0.4% deviation) .

Advanced Research Questions

Q. How do crystal packing interactions influence bioavailability or reactivity?

In analogous compounds, π–π interactions between quinoline rings (3.7–3.8 Å) and C–H⋯π bonds enhance molecular rigidity, potentially improving binding to biological targets like enzymes. Weak hydrogen bonds (e.g., C–H⋯O/N) may also affect solubility and dissolution rates, impacting in vivo efficacy .

Q. What methodologies are used to assess antitubercular activity?

- Microplate Alamar Blue Assay (MABA) : Measures minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H₃₇Rv. For quinoline esters, MIC values ≤16 µg/mL indicate potent activity .

- Gyrase inhibition assays : Quantify supercoiling inhibition of Mtb DNA gyrase (e.g., 100 µM and 10 µM test concentrations) .

Q. How can molecular docking elucidate the mechanism of action?

Docking studies (e.g., using AutoDock Vina) simulate binding to Mtb gyrase’s active site. Key interactions include:

Q. What synthetic challenges arise in scaling up the reaction?

Q. How do substituent variations (e.g., morpholinomethyl vs. chloromethyl) affect biological activity?

Comparative studies on quinoline esters show that electron-donating groups (e.g., morpholinomethyl) enhance solubility and target affinity, while bulky substituents reduce membrane permeability. Structure-activity relationship (SAR) models guide rational design .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.